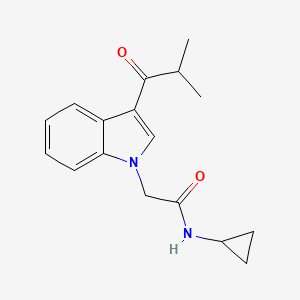![molecular formula C15H14Cl2N2O3S B5984955 N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as DMSO2-NCX 4040, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of sulfonylurea and is known to have anti-inflammatory, anti-oxidant and anti-thrombotic properties.
Wirkmechanismus
The mechanism of action of DMSO2-NCX 4040 is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It has also been found to inhibit the activation of platelets, which plays a crucial role in the formation of blood clots.
Biochemical and Physiological Effects
DMSO2-NCX 4040 has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and platelet activation. It has also been found to improve endothelial function, which plays a crucial role in maintaining cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMSO2-NCX 4040 in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have minimal toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using DMSO2-NCX 4040 is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on DMSO2-NCX 4040. One of the potential areas of research is its potential therapeutic applications in cancer. It has been found to have anti-inflammatory and anti-oxidant properties, which may make it a potential candidate for the treatment of cancer. Another potential area of research is its potential use in combination therapy with other drugs for the treatment of cardiovascular diseases and diabetes. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of DMSO2-NCX 4040.
Conclusion
DMSO2-NCX 4040 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-thrombotic properties that make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of DMSO2-NCX 4040.
Synthesemethoden
DMSO2-NCX 4040 can be synthesized by reacting 3,5-dichloroaniline with methylsulfonyl chloride to form N-(3,5-dichlorophenyl)-methylsulfonyl chloride. The resulting compound is then reacted with 4-aminobenzamide to form DMSO2-NCX 4040.
Wissenschaftliche Forschungsanwendungen
DMSO2-NCX 4040 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, diabetes, and cancer. It has been found to have anti-inflammatory, anti-oxidant, and anti-thrombotic properties that make it a potential candidate for the treatment of these diseases. It has also been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(23(2,21)22)14-5-3-10(4-6-14)15(20)18-13-8-11(16)7-12(17)9-13/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILJKUUGYZGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)
![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5984963.png)
![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
